molecular formula C11H18N2O5 B143782 Idrapril CAS No. 127420-24-0

Idrapril

Cat. No. B143782
M. Wt: 258.27 g/mol
InChI Key: QKIVRALZQSUWHH-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Idrapril belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

Idrapril has a molecular formula of C11H18N2O5 . Its average mass is 258.271 Da and its monoisotopic mass is 258.121582 Da . It contains two stereogenic centers .


Chemical Reactions Analysis

Idrapril is part of a new class of angiotensin-converting enzyme (ACE) inhibitors, the hydroxamic non-amino acid derivatives . It strongly inhibits rat and human plasma ACE and rabbit lung ACE .


Physical And Chemical Properties Analysis

Idrapril has a molecular formula of C11H18N2O5 . Its average mass is 258.271 Da and its monoisotopic mass is 258.121582 Da .

Scientific Research Applications

Pharmacological Mechanism of Idrapril

Idrapril is identified as a prototype of a new class of ACE inhibitors, notable for its inclusion of a hydroxamic group. It functions by competitively binding to and inhibiting angiotensin-converting enzyme (ACE), thus preventing the transformation of angiotensin I into angiotensin II. This inhibition results in vasodilation and decreases the secretion of aldosterone by the adrenal cortex, leading to increased sodium excretion and water outflow, effectively reducing blood pressure in patients with hypertension (Taddei et al., 2004); (Definitions, 2020).

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of Idrapril in managing essential hypertension. A study involving patients with untreated hypertension revealed that Idrapril calcium significantly lowered both supine and upright blood pressure, showing its effectiveness as an ACE inhibitor with a hypotensive action lasting up to 24 hours (Taddei et al., 2004).

Impact on Renin-Angiotensin System

The administration of Idrapril has shown to suppress ACE activity and inhibit angiotensin II production, while concurrently causing an increase in active renin, which is a key component in the renin-angiotensin system (RAS). This demonstrates Idrapril's comprehensive impact on the RAS, a crucial regulator of blood pressure and fluid balance (Taddei et al., 2004).

Safety And Hazards

Idrapril has been evaluated in healthy volunteers after multiple dosing for 5 days at the doses of 100, 200, and 400 mg twice daily . There were no clinically significant adverse events experienced by the volunteers . No dose-related effects on blood pressure or heart rate were observed .

properties

IUPAC Name

(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIVRALZQSUWHH-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155565
Record name Idrapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idrapril

CAS RN

127420-24-0
Record name Idrapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127420-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idrapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127420240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idrapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDRAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176P5C4QU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idrapril
Reactant of Route 2
Reactant of Route 2
Idrapril
Reactant of Route 3
Idrapril
Reactant of Route 4
Reactant of Route 4
Idrapril
Reactant of Route 5
Reactant of Route 5
Idrapril
Reactant of Route 6
Reactant of Route 6
Idrapril

Citations

For This Compound
117
Citations
M Criscuoli, A Lippi, G Mengozzi, G Sardelli… - Drug metabolism and …, 1993 - Citeseer
… Idrapril did not bind to plasma proteins of the species … Idrapril potently inhibits ACE in rats and humans, whereas it is less potent … levels of idrapril kept above 100 ng/ml; …
Number of citations: 10 citeseerx.ist.psu.edu
PJ Wyld, J Grant, A Lippi, M Criscuoli… - British journal of …, 1994 - Wiley Online Library
… ‐over comparison of idrapril calcium against placebo. Plasma concentrations of idrapril were … The pharmacokinetics of idrapril calcium did not change significantly between day 1 and …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
A Subissi, M Criscuoli, G Sardelli, M Guelfi… - Journal of …, 1992 - europepmc.org
Idrapril is the prototype of a new chemical class of angiotensin converting enzyme (ACE) inhibitors, the hydroxamic non-amino acid derivatives. Idrapril strongly inhibited rat and human …
Number of citations: 27 europepmc.org
A Zanchi, J Nussberger, M Criscuoli… - Journal of …, 1994 - europepmc.org
… idrapril or 5 mg captopril and by 96% 2 h after idrapril intake. Mean AngII levels were decreased dose dependently at 15 min after idrapril … to plasma idrapril levels (r = -0.88, n = 60). Oral …
Number of citations: 7 europepmc.org
G Jeremic, S Masson, G Luvarà, S Porzio… - Journal of …, 1996 - journals.lww.com
We evaluated the effects of a new angiotensin-converting enzyme (ACE) inhibitor (idrapril) in terms of hemodynamics and ventricular remodeling after myocardial infarction in rats. The …
Number of citations: 6 journals.lww.com
A Lippi, M Criscuoli, G Sardelli, A Subissi - Biochemical pharmacology, 1993 - Elsevier
Idrapril, the prototype of a new class of angiotensin converting enzyme (ACE) inhibitors, competitively inhibited, with nanomolar apparent K i the hydrolysis of hippuryl-glycyl-glycine by …
Number of citations: 6 www.sciencedirect.com
IG Jones, W Jones, M North - Tetrahedron, 1999 - Elsevier
… 1'2 Subsequently, a large number of other highly potent ACE-inhibitors have been reported, including Idrapril 2 which has been shown to have a similar potency to Captopril …
Number of citations: 11 www.sciencedirect.com
R Cirilli, C Di Bugno, F La Torre - Chromatographia, 1999 - Springer
A direct liquid-chromatographic method has been developed for the stereoselective analysis of idrapril and its stereoisomers on a chiral α 1 glycoprotein (AGP) column. The influence of …
Number of citations: 9 link.springer.com
A Lippi, M Criscuoli, S Canali, A Subissi - Xenobiotica, 1996 - Taylor & Francis
… h urine, unchanged idrapril being the most abundant product. In bile, two metabolites (Ml, M3), but not the parent compound, were found. 3. In conclusion intravenous idrapril undergoes …
Number of citations: 4 www.tandfonline.com
S Taddei, L Ghiadoni, P Mattei, I Sudano… - European journal of …, 1995 - Springer
… Idrapril is … of idrapril, idrapril calcium (200 mg) and placebo according to a double blind, randomised experimental design. Supine and upright blood pressure, heart rate, plasma idrapril …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.